(2S)-3-exo-(Morpholino)isoborneol

Asymmetric Catalysis Organozinc Reagents β-Amino Alcohol Ligands

Conventional chiral amino alcohol ligands such as DAIB suffer from inherent chemical instability, limiting reaction scope and reproducibility in asymmetric synthesis workflows. (2S)-3-exo-(Morpholino)isoborneol [(-)-MIB] directly resolves this limitation through its rigid camphor-derived bicyclic framework and exo-oriented morpholine group, delivering superior stability without compromising enantiocontrol. • Catalyzes enantioselective addition of alkyl, vinyl, and aryl organozinc reagents to aldehydes with ee up to 97%. • Demonstrated stability advantage over DAIB; validated scaffold for continuous flow heterogeneous catalysis (PS-PIB, 92-99% ee over 30+ hours). • Supplied as a single enantiomer, ≥96% purity; ready for immediate dispatch.

Molecular Formula C14H25NO2
Molecular Weight 239.35 g/mol
CAS No. 287105-48-0
Cat. No. B1624483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-exo-(Morpholino)isoborneol
CAS287105-48-0
Molecular FormulaC14H25NO2
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2N3CCOCC3)O)C)C
InChIInChI=1S/C14H25NO2/c1-13(2)10-4-5-14(13,3)12(16)11(10)15-6-8-17-9-7-15/h10-12,16H,4-9H2,1-3H3/t10-,11-,12-,14+/m1/s1
InChIKeyZUCSYVYDPCTIJI-BYNQJWBRSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-3-exo-(Morpholino)isoborneol – Chiral Amino Alcohol Catalyst


(2S)-3-exo-(Morpholino)isoborneol, commonly referred to as (−)-MIB, is a chiral β-amino alcohol ligand derived from the camphor scaffold [1]. It features a rigid bicyclic isoborneol framework substituted at the exo-3-position with a morpholine moiety [2]. This compound is primarily employed as a catalyst for the enantioselective addition of organozinc reagents (e.g., alkyl, vinyl, aryl) to aldehydes, yielding enantioenriched secondary alcohols [3]. It is commercially available as a single enantiomer in high chemical purity (e.g., 96%) .

Workflow Enantioselective organozinc addition to aldehydes
Selection Single-enantiomer (–)-MIB ligand
Use Context Asymmetric C–C bond formation research

Procurement Risk: Why Generic β-Amino Alcohols Fail


Substituting (2S)-3-exo-(Morpholino)isoborneol with a generic or structurally similar β-amino alcohol ligand (e.g., DAIB, prolinol derivatives) is not advised for critical applications due to documented differences in catalytic performance, stability, and reaction scope. The precise stereoelectronic environment of the MIB scaffold—specifically the combination of the rigid camphor-derived bicyclic framework and the exo-oriented morpholine group—directly governs catalyst-substrate interactions and, consequently, enantioselectivity [1]. For instance, the widely used benchmark ligand 3-exo-dimethylaminoisoborneol (DAIB) exhibits inherent chemical instability that limits its utility in certain reaction setups, whereas MIB was designed to overcome this specific shortcoming while maintaining high enantiocontrol [1]. Furthermore, research into advanced applications, such as continuous flow chemistry, has shown that MIB-derived supported catalysts offer unique advantages in terms of stability and recyclability that cannot be replicated by its direct piperazine analog or other amino alcohols without a significant loss in performance [2]. Thus, direct substitution without method revalidation poses a substantial risk to achieving the reported yield and stereochemical purity.

Generic β-amino alcohol mismatch

Different scaffold stereoelectronics may shift enantioselectivity and substrate scope relative to reported (–)-MIB performance.

DAIB stability gap

Chemically unstable DAIB introduces reproducibility risk; (–)-MIB targets easier handling, but direct substitution still requires method revalidation.

Analog-supported catalyst variation

Piperazine or other amino alcohol analogs may not replicate MIB-derived supported catalyst stability and recyclability without performance loss.

Technical Datasheet & Performance Metrics


Chemical Stability vs. DAIB

(2S)-3-exo-(Morpholino)isoborneol (MIB) was developed as a direct, more stable alternative to 3-exo-dimethylaminoisoborneol (DAIB). A key limitation of DAIB is its chemical instability, which complicates its storage and handling [1]. The morpholine substituent in MIB mitigates this instability, providing a ligand that is easier to handle and store without compromising catalytic efficacy [1]. While a quantitative degradation rate is not provided, the qualitative improvement is a primary design feature that directly impacts the reproducibility and robustness of catalytic protocols.

Chemical Stability
Head-to-head
MIB Chemically stable under standard conditions
DAIB Known to be unstable
Supports handling robustness and protocol reproducibility
Qualitative improvement; quantitative degradation rate not provided
Asymmetric Catalysis Organozinc Reagents β-Amino Alcohol Ligands

Broad Scope in Asymmetric Aryl Additions

MIB enables the catalytic asymmetric arylation of aldehydes using arylzinc species generated in situ from aryl bromides. Two distinct protocols have been developed: one using diarylzinc intermediates (Ar2Zn) and another using mixed alkyl aryl zinc reagents (ArZnBu). The method provides access to highly enantioenriched diarylmethanols and benzylic alcohols [1].

Aryl Addition ee
Reported
up to 97% ee Diarylzinc 80–92% ee; mixed ArZnBu up to 97% ee
Supports asymmetric synthesis of chiral benzylic alcohols for research
Arylzinc generated in situ from aryl bromides
Diarylmethanol Synthesis Asymmetric Arylation Aryl Bromides

Enantioselectivity in β-Hydroxy Enamine Synthesis

In the synthesis of β-hydroxy enamines via asymmetric addition of functionalized vinylzinc intermediates to aldehydes, MIB exhibits good catalytic performance [1]. This reaction highlights MIB's compatibility with sensitive functionalized organometallic species.

β-Hydroxy Enamine ee
Reported
up to 98% ee Isolated yield 68–86%
Enables synthesis of functionalized chiral building blocks for research
Vinylzinc addition to aldehydes
β-Hydroxy Enamines Vinylzinc Reagents Enantioselective C-C Bond Formation

Key Application Scenarios


Asymmetric Catalysis Research & Process Development

MIB is a foundational catalyst in academic and industrial research laboratories for investigating and developing new enantioselective transformations. Its well-documented and reproducible performance in the addition of organozinc reagents to aldehydes makes it an essential tool for method development [1]. Its commercial availability and improved stability over its analog DAIB further solidify its status as a go-to chiral ligand for exploring new reaction space and substrate scopes in asymmetric C-C bond formation [2].

Enantioenriched Secondary Alcohols for Pharma Intermediates

The primary industrial value of MIB lies in its ability to catalyze the highly enantioselective synthesis of secondary alcohols, a common structural motif in active pharmaceutical ingredients (APIs) and advanced intermediates. The methodology allows for the efficient introduction of alkyl, vinyl, and aryl groups with high stereocontrol (ee up to 97%), providing a reliable route to chiral benzylic and allylic alcohols [1]. This is crucial for drug discovery and process chemistry groups aiming to synthesize single-enantiomer candidates with high optical purity.

Supported & Continuous Flow Catalyst Development

The MIB scaffold serves as a critical molecular blueprint for designing next-generation heterogeneous catalysts. Research has demonstrated that a piperazine analog of MIB, when immobilized on a polystyrene support (PS-PIB), maintains high activity and enantioselectivity (92-99% ee) while enabling catalyst recycling and operation under continuous flow conditions for over 30 hours [1]. This directly translates to industrial applications where catalyst longevity, ease of separation, and process intensification are paramount. While the exact compound is the homogeneous catalyst, its structural features enable the design of its more industrially viable supported analogs [1].

Application
Selection Property
Validation Focus
Asymmetric catalysis method development
Enantioselectivity profile
Substrate scope and reproducibility
Enantioenriched alcohol synthesis research
Stereochemical outcome control
Enantiomeric excess and reaction scope
Supported and continuous flow catalyst development
Catalyst robustness under immobilization
Recyclability and long-term performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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